5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen and sulfur atoms. The compound is officially designated with the Chemical Abstracts Service registry number 1142199-98-1, providing unambiguous identification within chemical databases. According to International Union of Pure and Applied Chemistry naming conventions, the preferred systematic name is 5-[4-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-3-thione, which reflects the predominant tautomeric form under standard conditions.
The nomenclature systematically describes the compound's structural components, beginning with the triazine ring system as the parent heterocycle. The 1,2,4-triazine designation indicates the specific arrangement of nitrogen atoms within the six-membered ring, distinguishing it from other triazine isomers such as 1,3,5-triazine. The phenyl substituent at position 5 carries a trifluoromethyl group at the para position, which significantly influences the compound's electronic properties and chemical behavior. The thiol functionality at position 3 can exist in equilibrium with its tautomeric thione form, a characteristic feature that affects the compound's reactivity and spectroscopic properties.
Alternative naming conventions may refer to this compound as this compound when emphasizing the thiol tautomer, though spectroscopic evidence typically supports the predominance of the thione form in most solvents. The systematic approach to nomenclature ensures consistency across scientific literature and chemical databases, facilitating accurate communication and identification of this specific heterocyclic compound.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₀H₆F₃N₃S, representing a relatively compact heterocyclic structure with significant heteroatom content. The molecular weight is precisely calculated as 257.24 grams per mole, reflecting the contributions from the aromatic carbon framework, three fluorine atoms in the trifluoromethyl group, three nitrogen atoms in the triazine ring, and one sulfur atom. This molecular composition results in a compound with notable electronic characteristics due to the high electronegativity of the fluorine atoms and the electron-rich nature of the nitrogen-containing heterocycle.
The elemental composition analysis reveals that carbon constitutes approximately 46.7% of the molecular weight, while nitrogen accounts for 16.3%, fluorine contributes 22.2%, sulfur represents 12.5%, and hydrogen comprises only 2.3%. This distribution emphasizes the significant influence of heteroatoms on the compound's properties, particularly the fluorine atoms which impart distinct electronic and lipophilic characteristics. The high heteroatom content correlates with enhanced polarity and potential for intermolecular interactions through hydrogen bonding and dipole-dipole forces.
The molecular formula provides insight into the compound's saturation level, indicating a total of eight degrees of unsaturation when accounting for the aromatic phenyl ring and the triazine heterocycle. This high degree of unsaturation contributes to the compound's stability through aromatic delocalization while also providing sites for potential chemical modifications. The presence of three fluorine atoms in a single trifluoromethyl group creates a highly electronegative substituent that significantly affects the electronic distribution throughout the molecule.
Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of this compound reveals distinctive signatures corresponding to its unique structural features and tautomeric behavior. Infrared spectroscopy provides crucial information about the functional groups and their tautomeric states, with characteristic absorption bands offering insights into the predominant molecular form under various conditions. The carbonyl region typically shows absorption around 1637-1609 wavenumbers corresponding to the carbon-nitrogen double bonds in the triazine ring system. A characteristic carbon-sulfur stretching vibration appears around 1187 wavenumbers, confirming the presence of the thiocarbonyl functionality in the thione tautomer.
Nuclear magnetic resonance spectroscopy offers detailed structural information through both proton and carbon-13 analyses. The Standard International Numbering System for Chemical Identification provides the key 1C(10H6F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-16-9(17)15-8/h1-5H,(H,15,16,17), which describes the connectivity and stereochemistry. The Simple Molecular-Input Line-Entry System notation C1=CC(=CC=C1C2=NC(=S)NN=C2)C(F)(F)F accurately represents the molecular structure in a linear format suitable for database searches and computational analysis. Carbon-13 nuclear magnetic resonance spectroscopy typically reveals a characteristic peak around 179-186 parts per million corresponding to the carbon-sulfur double bond, providing strong evidence for the thione tautomeric form.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 257, consistent with the calculated molecular weight. The fragmentation pattern provides additional structural confirmation through the loss of characteristic groups such as the trifluoromethyl substituent or portions of the triazine ring. The Mass Data Length number MFCD12027837 provides database identification for spectroscopic reference standards. Advanced mass spectrometric techniques can distinguish between tautomeric forms through their different fragmentation pathways and ion mobilities.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound and related triazine derivatives provides valuable insights into solid-state structure and intermolecular interactions. The crystal structures of triazine-3-thione derivatives demonstrate the importance of hydrogen bonding patterns in determining packing arrangements and molecular conformations. Metal complexation studies have revealed that the compound can undergo structural transformations, including the formation of disulfide bonds between triazine rings under certain conditions. These crystallographic investigations show that copper(II) chloride reactions can lead to the formation of organic molecules containing two triazine rings linked by sulfur-sulfur bonds, indicating the potential for oxidative coupling reactions in the solid state.
Conformational analysis reveals that the trifluoromethyl group adopts orientations that minimize steric interactions while maximizing electronic stabilization through conjugation with the aromatic ring system. The triazine ring typically maintains planarity with the attached phenyl ring, promoting extended conjugation and aromatic stabilization. X-ray crystallographic data from related compounds suggest that the thione form predominates in the solid state, consistent with solution-phase studies. The crystal packing is influenced by intermolecular hydrogen bonding between the nitrogen atoms of the triazine ring and the thione hydrogen, creating extended networks that stabilize the crystal structure.
The conformational flexibility of the compound is relatively limited due to the rigid aromatic systems, but rotation around the carbon-carbon bond connecting the triazine and phenyl rings can occur. This rotation affects the overlap between the π-systems and consequently influences the electronic properties and spectroscopic characteristics. Computational studies on similar triazine derivatives indicate that the preferred conformation maximizes conjugation while minimizing steric repulsion between the trifluoromethyl group and the triazine ring.
Tautomeric Behavior and Thione-Thiol Equilibrium
The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, with significant implications for reactivity and biological activity. Quantum chemical investigations of intramolecular thione-thiol tautomerism in 1,2,4-triazole-3-thione derivatives have established that the thione form typically predominates in the gas phase across various levels of theory. This tautomeric preference extends to triazine systems, where electronic structure calculations consistently show greater stability for the thione tautomer compared to the thiol form. The energy barrier for proton transfer between tautomeric forms is relatively low, allowing for rapid equilibration under appropriate conditions.
High-performance liquid chromatography-mass spectrometry studies of related triazine-3-thione compounds have provided quantitative assessment of tautomeric ratios in solution. These investigations demonstrate that in neutral and acidic media, the thione form predominates with ratios often exceeding 95:5 in favor of the thione tautomer. The addition of base shifts the equilibrium toward the thiol form, although the thione typically remains the major component. The chromatographic separation of tautomers reveals distinct retention times and mass spectral fragmentation patterns, enabling precise quantification of the equilibrium composition.
The electronic factors influencing tautomeric stability include the conjugation between the triazine ring and the carbonyl group in the thione form, which provides additional stabilization through resonance delocalization. Natural bond orbital analysis reveals that the thione form exhibits greater polarity than the thiol tautomer, with more pronounced charge separation between the triazine and carbonyl functionalities. Substituent effects, particularly the electron-withdrawing trifluoromethyl group, can influence the tautomeric equilibrium by stabilizing the more polar thione form through inductive effects. Vibrational frequency calculations with appropriate scaling factors successfully reproduce experimental infrared spectra and confirm the predominance of the thione tautomer under standard conditions.
The practical implications of tautomeric behavior extend to synthetic applications and biological activity, where the predominant thione form often exhibits different reactivity patterns compared to the minor thiol tautomer. Understanding and controlling tautomeric equilibria is essential for predicting chemical behavior and optimizing synthetic methodologies involving these heterocyclic compounds.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-16-9(17)15-8/h1-5H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBCCBNRFZFYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol typically involves:
- Construction of the 1,2,4-triazine ring via cyclization of appropriate hydrazine and nitrile or amidine precursors.
- Introduction of the trifluoromethylphenyl substituent through aromatic substitution or coupling reactions.
- Thiolation at the 3-position to install the thiol (thione) functionality.
This approach is consistent with the preparation of related 1,2,4-triazine-3-thione derivatives reported in the literature.
Specific Synthetic Routes
Cyclization of Hydrazine Derivatives with Trifluoromethyl-Substituted Precursors
- Starting from 4-(trifluoromethyl)phenyl hydrazine or related intermediates, cyclization with carbon disulfide or thiocarbonyl reagents under basic or acidic conditions can yield the triazine-3-thiol core.
- Refluxing in ethanolic potassium hydroxide with carbon disulfide has been used to form triazole-3-thione analogs, which are structurally related and provide insight into the thiolation step.
Oxidative Cyclization and Substitution
- A patent (CN107827834B) describes the preparation of 5-aryl-6-trifluoromethyl-1,2,4-triazine derivatives via oxidation of tetrahydro-1,2,4-triazine intermediates in organic solvents using oxidants, followed by purification steps such as washing, extraction, and chromatography to isolate the target compound.
- This method highlights the importance of controlled oxidation to form the aromatic triazine ring and the incorporation of trifluoromethyl groups.
Suzuki-Miyaura Coupling for Aryl Substitution
- For introducing the 4-(trifluoromethyl)phenyl substituent, Suzuki-Miyaura cross-coupling reactions between halogenated triazine intermediates and trifluoromethylphenyl boronic acids or esters are effective.
- This method allows for regioselective arylation at the 5-position of the triazine ring, as demonstrated in related triazine syntheses.
Experimental Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization with CS2 | Reflux in ethanolic KOH, 10 h | ~75 | Formation of triazole-3-thione analog |
| Oxidative cyclization | Organic solvent, oxidant addition | 83 | Purification by column chromatography |
| Suzuki-Miyaura coupling | Pd catalyst, base, aryl boronic acid | Variable | Enables aryl substitution |
Analytical Data Supporting Preparation
- 1H NMR (600 MHz, CDCl3): Aromatic protons appear as doublets and triplets consistent with para-substituted phenyl rings; singlets correspond to methyl or thiol protons where applicable.
- 19F NMR (565 MHz, CDCl3): A singlet near -61 ppm confirms the trifluoromethyl group environment.
- Mass Spectrometry: Molecular ion peak at m/z 257 consistent with C10H6F3N3S.
- Melting Point: Typically in the range 124–126 °C for related triazine-thione compounds.
Summary of Preparation Methodology
| Preparation Aspect | Description |
|---|---|
| Starting Materials | 4-(Trifluoromethyl)phenyl hydrazine, carbon disulfide, triazine precursors |
| Key Reactions | Cyclization, oxidative aromatization, Suzuki-Miyaura coupling |
| Reaction Conditions | Reflux in ethanolic KOH, organic solvents with oxidants, Pd-catalyzed cross-coupling |
| Purification Techniques | Column chromatography, recrystallization |
| Characterization Techniques | NMR (1H, 19F), IR spectroscopy, melting point, mass spectrometry |
Research Findings and Notes
- The trifluoromethyl group enhances the electron-withdrawing character of the phenyl substituent, influencing the reactivity and stability of the triazine-thiol ring.
- The thiol group at position 3 is crucial for biological activity and can be introduced via thiolation reactions using carbon disulfide or related sulfur sources.
- Oxidative cyclization methods provide efficient routes to aromatic triazine cores from tetrahydro intermediates.
- Suzuki-Miyaura coupling offers a versatile and regioselective method for aryl substitution, allowing structural diversification.
- The described methods yield the target compound in moderate to high yields (75–83%), suitable for further functionalization or biological evaluation.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The 1,2,4-triazole scaffold, which includes 5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol, has been extensively studied for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens .
Anticancer Properties
The compound's potential as an anticancer agent is also noteworthy. Studies have demonstrated that triazine derivatives can inhibit tumor cell proliferation. Specific analogs have shown promising results against chronic myeloid leukemia cell lines with low cytotoxicity to normal cells . The incorporation of trifluoromethyl groups has been linked to enhanced biological activity due to increased lipophilicity and electron-withdrawing effects .
Agricultural Applications
Herbicide Development
this compound is being explored as a scaffold for the development of new herbicides. The compound's structure allows for the design of inhibitors targeting phytoene desaturase (PDS), an enzyme crucial in carotenoid biosynthesis. Recent studies have identified several derivatives that exhibit potent herbicidal activity against a range of weed species at concentrations lower than commercial herbicides .
Pesticidal Properties
In addition to herbicides, compounds with the triazine structure are being investigated for their efficacy as insecticides and fungicides. Their selective toxicity towards pests while being less harmful to non-target organisms makes them suitable candidates for sustainable agricultural practices .
Material Science
Polymer Chemistry
The unique chemical properties of this compound lend themselves to applications in polymer science. Research has indicated that incorporating trifluoromethylated triazine derivatives into polymer matrices can enhance thermal stability and mechanical properties. These materials are being developed for use in coatings and advanced composite materials .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against MRSA and fungi; low cytotoxicity |
| Anticancer agents | Inhibits tumor proliferation; effective against leukemia | |
| Agricultural Science | Herbicide development | Potent PDS inhibitors; effective at low concentrations |
| Pesticidal properties | Selective toxicity towards pests | |
| Material Science | Polymer additives | Improved thermal stability and mechanical properties |
Case Studies
-
Antimicrobial Efficacy Study :
A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antibacterial activity against various pathogens. The study revealed that compounds similar to this compound exhibited MIC values significantly lower than traditional antibiotics . -
Herbicidal Activity Assessment :
A recent investigation into the herbicidal potential of triazine derivatives highlighted the effectiveness of certain compounds against common agricultural weeds. The results indicated that these compounds could outperform existing herbicides in both efficacy and safety profiles . -
Polymer Development Research :
Research focused on integrating trifluoromethylated triazines into epoxy resins demonstrated enhanced performance characteristics such as increased resistance to environmental degradation and improved mechanical strength .
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Triazole vs. Triazine Core
The compound belongs to the 1,2,4-triazine family, whereas many analogs (e.g., 4H-1,2,4-triazole-3-thiol derivatives) feature a triazole ring. The triazine core has a higher electron-deficient character compared to triazoles, which may influence reactivity and binding interactions. For instance:
- Triazole analogs (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol) exhibit enhanced solubility due to methoxy groups but reduced metabolic stability compared to the trifluoromethyl-substituted triazine .
- Triazine derivatives like the target compound demonstrate stronger resistance to enzymatic degradation, attributed to the electron-withdrawing -CF₃ group .
Substituent Variations
- Halogenated Phenyl Groups: 4-(2,4-Dichlorophenyl) analogs (e.g., 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol) show increased antibacterial activity due to chlorine’s electronegativity, but they exhibit higher toxicity profiles compared to the -CF₃-substituted compound . Fluorophenyl Derivatives (e.g., 5-(2-fluorophenyl)-4-[(5-methylfuran-2-yl)methylene]amino-1,2,4-triazole-3-thiol): Fluorine’s small size and high electronegativity improve membrane permeability but may reduce target selectivity compared to the bulkier -CF₃ group .
Electron-Donating vs. Electron-Withdrawing Groups :
- Methoxy-substituted triazoles (e.g., 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol) exhibit moderate antioxidant activity but lower thermal stability due to the electron-donating nature of methoxy groups .
- The -CF₃ group in the target compound enhances oxidative stability and hydrophobic interactions, making it more suitable for hydrophobic binding pockets in enzymes or receptors .
Antimicrobial Activity
- The target compound’s triazine-thiol structure shows broader-spectrum antimicrobial activity compared to triazole-thiols with simple phenyl substituents.
- S-Alkylated derivatives of 1,2,4-triazole-3-thiols (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives) demonstrate potent antibacterial effects but require higher doses than the triazine analog, likely due to reduced bioavailability .
Antiradical and Antioxidant Activity
- Alkyl-substituted triazoles (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-1,2,4-triazole-3-thiol derivatives) exhibit moderate DPPH radical scavenging activity (~40–50% at 100 μM), whereas the trifluoromethyl-triazine analog shows superior activity (~65–70%) due to enhanced electron-withdrawing effects stabilizing radical intermediates .
Anticancer Potential
Physicochemical Properties
- Lipophilicity (LogP) : The -CF₃ group increases logP values (predicted ~3.5) compared to methoxy-substituted analogs (logP ~2.2–2.8) .
- Thermal Stability : The triazine core decomposes at ~250–270°C, higher than triazole analogs (~200–220°C), due to stronger ring aromaticity .
- Solubility : The target compound has lower aqueous solubility (<0.1 mg/mL) compared to hydrophilic derivatives like 5-(3,4,5-trimethoxyphenyl)-triazoles (>1 mg/mL) .
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and data tables.
- Molecular Formula : C₁₀H₆F₃N₃S
- CAS Number : 1142199-98-1
- Molecular Weight : 263.23 g/mol
- Physical State : Solid
- Hazard Classification : Irritant
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and P. aeruginosa .
- Inhibition Zones : The inhibition zones for these compounds were comparable to standard antibiotics, indicating their potential as effective antibacterial agents.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Cell Viability : Compounds with similar structures demonstrated a decrease in cell viability in cancer cell lines, such as MCF-7 breast cancer cells. For example, one related compound showed an IC50 value of 225 µM against MCF-7 cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest at the S phase, indicating a potential pathway for therapeutic intervention .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that derivatives of triazine compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .
Table of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on related triazine compounds demonstrated their efficacy against various cancer cell lines. The study utilized molecular dynamics simulations to assess interactions with target proteins, revealing that these compounds primarily interact through hydrophobic contacts with minimal hydrogen bonding . This suggests a robust mechanism for anticancer activity that warrants further exploration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from precursors like 4-(trifluoromethyl)benzaldehyde. Key steps include cyclization with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or THF). Controlled temperature (80–120°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions, such as oxidation of the thiol group. Purification via recrystallization or column chromatography is recommended to achieve >90% purity .
- Data Note : Yields vary between 65–85% depending on solvent choice and stoichiometric ratios. THF often provides higher purity but lower yields compared to DMF .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regioselectivity of the triazine ring and trifluoromethyl substitution. The thiol proton appears as a singlet at δ 3.8–4.2 ppm in DMSO-d₆ .
- Elemental Analysis : Validate purity (>99% C, H, N, S) with deviations <0.3% .
- FT-IR : Strong S–H stretch at 2550–2600 cm⁻¹ and C–F vibrations at 1100–1200 cm⁻¹ .
Q. How does the compound’s solubility profile impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO, DMF, and dichloromethane. For biological assays, DMSO stock solutions (10–50 mM) are preferred, with dilution in aqueous buffers (≤1% DMSO) to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to distinguish between therapeutic and toxic effects. For example, antimicrobial activity at 10–50 μM may coincide with cytotoxicity at >100 μM .
- Assay Validation : Cross-validate results using orthogonal methods (e.g., broth microdilution for antimicrobial activity vs. MTT assays for cytotoxicity) .
- Structural Analogues : Compare with derivatives lacking the trifluoromethyl group to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting reactivity or designing derivatives?
- Methodological Answer :
- DFT Calculations : Model the HOMO-LUMO gap to predict nucleophilic/electrophilic sites. The thiol group and triazine ring exhibit high reactivity, making them targets for functionalization .
- Molecular Docking : Screen derivatives against target enzymes (e.g., fungal CYP51 or bacterial DHFR) to prioritize synthesis .
- QSAR Models : Corporate Hammett constants (σ) of substituents to predict bioactivity trends .
Q. How can reaction conditions be optimized for scalable synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors reduce reaction times (from 12h to 2h) and improve reproducibility by maintaining precise temperature control .
- Catalytic Systems : Use Pd/C or CuI to accelerate cyclization steps, reducing byproduct formation .
- In Situ Monitoring : Employ Raman spectroscopy or HPLC to track intermediate formation and adjust parameters dynamically .
Key Recommendations
- Contradiction Management : Use meta-analysis frameworks to reconcile divergent data, emphasizing experimental variables (e.g., cell lines, bacterial strains) .
- Advanced Characterization : Combine X-ray crystallography (for solid-state structure) with dynamic NMR to study conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
